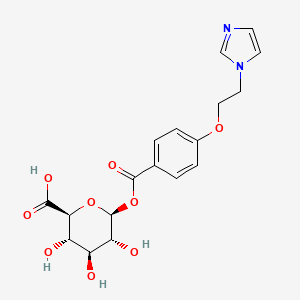
Dazoxiben glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dazoxiben glucuronide, also known as this compound, is a useful research compound. Its molecular formula is C18H20N2O9 and its molecular weight is 408.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Metabolism
Dazoxiben is metabolized in the human body to form dazoxiben glucuronide, which is identified as a major metabolite. Research has demonstrated that this glucuronide conjugate can be isolated and characterized using advanced chromatographic techniques such as XAD-2 and silica chromatography, followed by mass spectrometry and nuclear magnetic resonance spectroscopy . The pharmacokinetic profile of dazoxiben and its glucuronide has been evaluated through studies involving intravenous and oral administration, revealing important insights into their absorption, distribution, metabolism, and excretion (ADME) characteristics.
Therapeutic Applications
-
Antithrombotic Properties :
- Dazoxiben itself is known for its antithrombotic effects due to its action as a thromboxane A2 receptor antagonist. The glucuronide metabolite may retain some of these properties, contributing to the overall efficacy of dazoxiben in preventing thrombus formation. Studies have shown that compounds with similar structures can inhibit platelet aggregation and thrombus formation effectively .
-
Potential in Cardiovascular Diseases :
- Given its role in modulating thromboxane pathways, this compound may have applications in treating cardiovascular diseases where thromboxane A2 plays a critical role. This includes conditions like myocardial infarction and stroke, where platelet aggregation is a key factor in disease progression.
-
Pharmacological Research :
- The compound serves as a valuable tool in pharmacological research aimed at understanding the mechanisms of action related to thromboxane pathways. By studying the effects of this compound, researchers can elucidate the pharmacodynamics associated with thromboxane receptor antagonism.
Case Studies and Research Findings
Several studies have documented the effects and applications of dazoxiben and its metabolites:
Eigenschaften
CAS-Nummer |
82345-75-3 |
|---|---|
Molekularformel |
C18H20N2O9 |
Molekulargewicht |
408.4 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-(2-imidazol-1-ylethoxy)benzoyl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C18H20N2O9/c21-12-13(22)15(16(24)25)28-18(14(12)23)29-17(26)10-1-3-11(4-2-10)27-8-7-20-6-5-19-9-20/h1-6,9,12-15,18,21-23H,7-8H2,(H,24,25)/t12-,13-,14+,15-,18-/m0/s1 |
InChI-Schlüssel |
MHHJOLPETUEANO-GLRLOKQVSA-N |
SMILES |
C1=CC(=CC=C1C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)OCCN3C=CN=C3 |
Isomerische SMILES |
C1=CC(=CC=C1C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)OCCN3C=CN=C3 |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)OCCN3C=CN=C3 |
Synonyme |
dazoxiben glucuronide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















